1-(3-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde
CAS No.: 618101-70-5
Cat. No.: VC16125733
Molecular Formula: C17H13ClN2OS
Molecular Weight: 328.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618101-70-5 |
|---|---|
| Molecular Formula | C17H13ClN2OS |
| Molecular Weight | 328.8 g/mol |
| IUPAC Name | 1-(3-chlorophenyl)-3-(4-methylsulfanylphenyl)pyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C17H13ClN2OS/c1-22-16-7-5-12(6-8-16)17-13(11-21)10-20(19-17)15-4-2-3-14(18)9-15/h2-11H,1H3 |
| Standard InChI Key | DPBLBJRALIPQSA-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC(=CC=C3)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a pyrazole ring substituted at positions 1, 3, and 4. The 1-position is occupied by a 3-chlorophenyl group, while the 3-position contains a 4-(methylthio)phenyl moiety. A carbaldehyde group at the 4-position completes the structure, yielding the molecular formula C₁₇H₁₃ClN₂OS and a molecular weight of 328.82 g/mol . Key structural features include:
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Chlorine atom: Enhances electrophilicity and influences binding interactions.
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Methylthio group: Contributes to lipophilicity and potential sulfur-based interactions.
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Aldehyde functionality: Enables condensation reactions for further derivatization .
Spectroscopic and Physical Properties
Predicted physicochemical parameters include a boiling point of 523.2±50.0°C and a density of 1.28±0.1 g/cm³ . The compound’s pKa of -3.35±0.12 suggests strong electron-withdrawing effects from the aldehyde and chloro groups . Nuclear magnetic resonance (NMR) data for analogous pyrazole carbaldehydes reveal characteristic signals:
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¹H-NMR: Aldehyde proton at δ 9.8–10.2 ppm, aromatic protons between δ 7.2–8.1 ppm .
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¹³C-NMR: Carbonyl carbon at δ 190–195 ppm, pyrazole ring carbons at δ 140–160 ppm .
Synthesis and Optimization
Vilsmeier-Haack Reaction
The most robust synthetic route involves the Vilsmeier-Haack reaction, which introduces the aldehyde group via formylation . A representative protocol includes:
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Hydrazone formation: Reacting 3-chlorophenylhydrazine with 4-(methylthio)acetophenone.
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Cyclization: Treating the hydrazone with phosphoryl chloride (POCl₃) in dimethylformamide (DMF) at 80°C for 4 hours .
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Workup: Neutralization with NaOH and purification via flash chromatography .
Table 1: Synthetic Conditions and Yields
| Step | Reagents | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| 1 | 3-Chlorophenylhydrazine, 4-(methylthio)acetophenone | RT | 12 h | 85 |
| 2 | POCl₃, DMF | 80°C | 4 h | 72 |
| 3 | Ethyl acetate/petroleum ether | - | - | 90 (purity) |
Industrial Scalability
Biological Activity and Mechanisms
Enzyme Inhibition
Pyrazole carbaldehydes exhibit dual inhibitory activity against AChE and MAO-B, targets in neurodegenerative diseases . Key findings:
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AChE Inhibition: Chloro derivatives demonstrate higher potency (e.g., 3e, pIC₅₀ = 4.2) due to enhanced electrophilic interactions with the catalytic serine residue .
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MAO-B Selectivity: Fluorinated analogs show greater MAO-B affinity, but the methylthio group in this compound may modulate isoform specificity .
Table 2: Enzyme Inhibition Data for Analogous Compounds
| Compound | AChE pIC₅₀ | MAO-B pIC₅₀ | Selectivity (MAO-B/AChE) |
|---|---|---|---|
| 3e | 4.2 | 2.1 | 0.5 |
| 3f | 3.47 | 3.8 | 1.1 |
Applications in Drug Development
Anticancer Agents
Pyrazole carbaldehydes induce apoptosis in cancer cell lines (e.g., MCF7, IC₅₀ = 12.50 µM) through caspase-3 activation and mitochondrial membrane depolarization. The methylthio group enhances cellular uptake by interacting with lipid bilayers.
Neuroprotective Agents
Dual AChE/MAO-B inhibition positions this compound as a multitarget therapeutic for Alzheimer’s disease. Molecular docking studies suggest the aldehyde group forms hydrogen bonds with Tyr337 in AChE and Tyr435 in MAO-B .
Comparative Analysis with Analogues
Substituent Effects
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Chloro vs. Fluoro: Chloro derivatives exhibit stronger AChE inhibition, while fluoro analogs favor MAO-B .
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Methylthio vs. Methyl: The methylthio group increases lipophilicity (logP = 3.2 vs. 2.5 for methyl), improving blood-brain barrier penetration .
Table 3: Comparative Physicochemical Properties
| Compound | logP | AChE pIC₅₀ | MAO-B pIC₅₀ |
|---|---|---|---|
| Chloro | 3.2 | 4.2 | 2.1 |
| Fluoro | 2.8 | 3.5 | 3.8 |
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